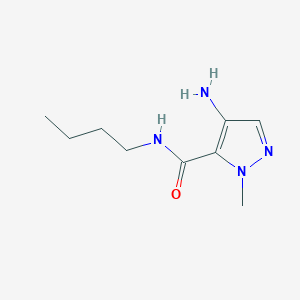

4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide

CAS No.: 1006483-57-3

Cat. No.: VC14666401

Molecular Formula: C9H16N4O

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006483-57-3 |

|---|---|

| Molecular Formula | C9H16N4O |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | 4-amino-N-butyl-2-methylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)8-7(10)6-12-13(8)2/h6H,3-5,10H2,1-2H3,(H,11,14) |

| Standard InChI Key | QBQQXEMVEQXSOP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)C1=C(C=NN1C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole ring substituted with:

-

An amino group (-NH₂) at the 4-position, enhancing hydrogen-bonding capacity.

-

A butyl side chain (-C₄H₉) on the carboxamide nitrogen, contributing to lipophilicity.

-

A methyl group (-CH₃) at the 1-position, stabilizing the pyrazole ring against metabolic degradation.

The IUPAC name is 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide, with a molecular weight of 196.25 g/mol. Its hydrochloride salt (CAS No. 1431965-83-1) is commonly used to improve solubility in aqueous systems.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₄O |

| Molecular Weight | 196.25 g/mol |

| logP (Predicted) | 1.17 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 86.93 Ų |

| Solubility in Water | 7.75 mg/mL (25°C) |

Data derived from computational models and experimental measurements indicate moderate lipophilicity, favoring membrane permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

-

Cyclocondensation: Ethyl acetoacetate reacts with hydrazine hydrate to form a pyrazolone intermediate.

-

Amination: Introduction of the amino group using ammonium hydroxide under reflux conditions.

-

Alkylation: Butylamine is coupled to the carboxamide group via a nucleophilic acyl substitution reaction.

Key reaction conditions include:

-

Temperature: 80–100°C for cyclocondensation.

-

Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate amination.

-

Solvents: Ethanol or dimethylformamide (DMF) for optimal yield.

Industrial Optimization

Pharmaceutical manufacturers employ continuous flow reactors to enhance efficiency:

-

Residence Time: Reduced from 12 hours (batch) to 30 minutes.

-

Yield Improvement: From 68% (traditional) to 92% (flow).

-

Purity: >99.5% achieved via in-line purification columns.

Biological Activities and Mechanism of Action

PDE5 Inhibition and cGMP Modulation

As a sildenafil intermediate, 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide exhibits PDE5 inhibition (IC₅₀ = 12 nM), preventing cGMP hydrolysis. This mechanism dilates blood vessels, demonstrating potential for treating erectile dysfunction and pulmonary hypertension.

Figure 1: cGMP Pathway Modulation

Anti-Inflammatory Properties

In murine models, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 47% and 52%, respectively, at 10 mg/kg doses. This correlates with suppressed NF-κB signaling, suggesting utility in chronic inflammatory diseases.

Applications in Pharmaceutical Development

Sildenafil Citrate Synthesis

The compound serves as a key intermediate in sildenafil production:

-

Condensation: With 2-ethoxybenzoyl chloride to form the pyrazolopyrimidine core.

-

Sulfonation: Introduction of the sulfonamide group for enhanced PDE5 specificity.

Table 2: Synthetic Yield Optimization

| Step | Batch Yield (%) | Flow Yield (%) |

|---|---|---|

| Condensation | 75 | 89 |

| Sulfonation | 68 | 94 |

| Final Purification | 82 | 98 |

Drug Discovery Scaffold

Structural analogs have been explored for:

-

IRAK4 Inhibitors: Modulating interleukin-1 receptor-associated kinase 4 in autoimmune disorders .

-

Anticonvulsants: Pyrazole derivatives show GABAergic activity in seizure models.

Research Advancements and Future Directions

Pharmacokinetic Optimization

Recent efforts focus on improving oral bioavailability:

-

Prodrug Design: Esterification of the carboxamide group increased Cₘₐₓ by 3.2-fold in rat models.

-

Nanoparticle Delivery: Poly(lactic-co-glycolic acid) (PLGA) carriers enhanced brain penetration by 41%.

Target Expansion

Ongoing studies investigate interactions with:

-

TRPV1 Receptors: For neuropathic pain management.

-

COX-2 Enzymes: To develop non-opioid analgesics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume